N-(3,4-dichlorophenyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRSVGLUJAPMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394229 | |
| Record name | N-(3,4-dichlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65783-10-0, 112677-24-4 | |
| Record name | N-(3,4-dichlorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-Dichlorophenyl)guanidine carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of N 3,4 Dichlorophenyl Guanidine
Established Synthetic Pathways for N-(3,4-Dichlorophenyl)guanidine
The construction of the this compound scaffold can be achieved through several established synthetic routes, primarily involving the reaction of 3,4-dichloroaniline (B118046) with a suitable guanidinylating agent.
Synthesis from Thio- and Isothiourea Precursors
A common and effective method for the synthesis of N-aryl guanidines involves the use of thiourea (B124793) or isothiourea derivatives as precursors.
One straightforward approach is the reaction of 3,4-dichloroaniline with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid, such as hydrochloric acid, under reflux conditions. nih.gov This reaction proceeds through the formation of an N-(3,4-dichlorophenyl)thiourea intermediate, which is then converted to the corresponding guanidine (B92328). The N-(3,4-dichlorophenyl)thiourea can be isolated as a stable intermediate. nih.gov
Alternatively, S-methylisothiourea derivatives, often protected with electron-withdrawing groups like tert-butoxycarbonyl (Boc), can serve as efficient guanidinylating reagents. organic-chemistry.orgcm-uj.krakow.pl The reaction of 3,4-dichloroaniline with a reagent such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, typically in the presence of a coupling agent like mercury(II) chloride and a base like triethylamine, yields the protected this compound. cm-uj.krakow.pl Subsequent removal of the Boc protecting groups under acidic conditions provides the final product. The use of polymer-bound thiopseudourea reagents offers the advantage of simplified purification. sigmaaldrich.com
A milder, photocatalytic method for converting thioureas to guanidines has also been developed, utilizing Ru(bpy)₃Cl₂ as a photocatalyst under visible light irradiation at room temperature. organic-chemistry.org This method is particularly effective for aryl-substituted thioureas and proceeds via a carbodiimide (B86325) intermediate. organic-chemistry.org
| Precursor | Reagents and Conditions | Product | Reference |
| 3,4-dichloroaniline and ammonium thiocyanate | HCl, water, reflux | This compound | nih.gov |
| 3,4-dichloroaniline and 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | HgCl₂, Et₃N | N,N'-bis(Boc)-N''-(3,4-dichlorophenyl)guanidine | cm-uj.krakow.pl |
| N-(3,4-dichlorophenyl)thiourea | Ru(bpy)₃Cl₂, visible light, water/ethanol (B145695) | This compound | organic-chemistry.org |
Alternative Guanidylation Reaction Strategies
Beyond thiourea-based methods, other guanidylation strategies offer alternative pathways to this compound and its derivatives.
One such strategy involves the use of cyanamide (B42294) as the guanidinylating agent. The reaction of an amine with cyanamide can be catalyzed by Lewis acids like scandium(III) triflate under aqueous conditions. organic-chemistry.org Another approach is a copper-catalyzed three-component reaction involving a cyanamide, an arylboronic acid (such as 3,4-dichlorophenylboronic acid), and an amine. organic-chemistry.orgorganic-chemistry.org
Carbodiimides are also key intermediates in guanidine synthesis. They can be generated in situ from various precursors and subsequently react with amines. For instance, treatment of an acylcyanamide with chlorotrimethylsilane (B32843) produces a reactive N-silylcarbodiimide that can guanylate anilines. organic-chemistry.org
Furthermore, pyrazole-based reagents, such as 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), have been developed for the synthesis of guanidines via nitroguanidine (B56551) intermediates. organic-chemistry.org
| Strategy | Key Reagents | Intermediate/Product | Reference |
| Cyanamide-based | Cyanamide, Sc(OTf)₃ or CuCl₂/bipyridine/arylboronic acid | This compound | organic-chemistry.orgorganic-chemistry.org |
| Carbodiimide-based | Acylcyanamide, chlorotrimethylsilane | N-silylcarbodiimide, then guanidine | organic-chemistry.org |
| Pyrazole-based | 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) | Nitroguanidine, then guanidine | organic-chemistry.org |
Design and Synthesis of this compound Analogs
The systematic modification of the this compound structure allows for the exploration of structure-activity relationships and the fine-tuning of its properties.
Modulation of Substituents on the Phenyl Ring
The electronic and steric properties of the phenyl ring can be altered by introducing different substituents. Standard aromatic substitution reactions can be employed to synthesize a variety of substituted anilines, which can then be converted to the corresponding guanidines using the methods described in section 2.1.
For example, the synthesis of polysubstituted benzenes often involves a strategic sequence of electrophilic aromatic substitution reactions, considering the directing effects of the existing substituents. libretexts.org A retrosynthetic analysis would be key to planning the synthesis of anilines with desired substitution patterns. For instance, to synthesize an analog with an additional nitro group, nitration of a suitable precursor could be performed. libretexts.org Similarly, Friedel-Crafts acylation followed by reduction can introduce alkyl groups. libretexts.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for introducing aryl or heteroaryl groups onto the phenyl ring. nih.gov This would typically involve the synthesis of a bromo- or iodo-substituted N-(dichlorophenyl)guanidine precursor, followed by coupling with a suitable boronic acid. nih.gov
| Modification | Synthetic Approach | Example Precursor | Reference |
| Introduction of nitro group | Nitration (HNO₃/H₂SO₄) | 3,4-dichloroaniline | libretexts.org |
| Introduction of alkyl group | Friedel-Crafts acylation followed by reduction | 3,4-dichlorobenzene | libretexts.org |
| Introduction of aryl group | Suzuki-Miyaura cross-coupling | Bromo-substituted this compound | nih.gov |
Chemical Modifications of the Guanidine Moiety
The guanidine group itself can be derivatized to modulate its basicity and hydrogen bonding capabilities. N-acylation, N-alkylation, and the introduction of other functional groups are common strategies.
N-acylguanidines can be synthesized through a one-pot multicomponent carbonylation/amination sequence involving the palladium-catalyzed coupling of cyanamide and an aryl halide, followed by amination. organic-chemistry.org The resulting N-acylguanidines can serve as precursors for various heterocycles. organic-chemistry.org
Alkylation of the guanidine nitrogen atoms can be achieved using alkyl halides. scholaris.ca Phase-transfer catalysis provides a convenient method for the alkylation of guanidines under mild, biphasic conditions. scholaris.ca
Furthermore, the guanidine moiety can be incorporated into more complex structures. For instance, N,N'-disubstituted guanidines can be prepared from N-(4,6-dimethylpyrimidin-2-yl)cyanamide by reaction with various amines. mdpi.com The guanidine functional group can also be part of a larger heterocyclic system. nih.gov
| Modification | Synthetic Method | Key Reagents | Reference |
| N-Acylation | Palladium-catalyzed carbonylation/amination | Cyanamide, aryl iodide, amine, CO | organic-chemistry.org |
| N-Alkylation | Phase-transfer catalyzed alkylation | Alkyl halide, phase-transfer catalyst | scholaris.ca |
| N,N'-Disubstitution | Reaction with substituted cyanamide | N-(4,6-dimethylpyrimidin-2-yl)cyanamide, amine | mdpi.com |
Exploration of Structural Isomers and Conformationally Restricted Analogs
The synthesis of structural isomers, such as those with different substitution patterns on the phenyl ring (e.g., 2,3-dichlorophenyl or 2,5-dichlorophenyl), can be achieved by starting with the corresponding isomeric dichloroanilines. The synthesis of N-(2,3-dichlorophenyl)-1H-benzo[d]imidazol-2-amine hydrobromide has been reported, which involves a Suzuki-Miyaura coupling followed by reduction and cyclization. nih.gov
Conformationally restricted analogs, where the guanidine moiety is part of a cyclic system, are of significant interest. The synthesis of cyclic guanidines can be achieved through various strategies, including intramolecular cyclization reactions. For example, palladium-catalyzed alkene carboamination reactions between acyclic N-allyl guanidines and aryl halides can produce substituted 5-membered cyclic guanidines. organic-chemistry.org Silver-catalyzed hydroamination of tosyl-protected N-allylguanidines also yields substituted cyclic guanidines. organic-chemistry.org The synthesis of conformationally restricted analogs can also be influenced by steric hindrance within the guanidine structure itself, which can affect the kinetics of exchange reactions in covalent adaptable networks. wwu.edu
| Analog Type | Synthetic Strategy | Example Reaction | Reference |
| Structural Isomers | Use of isomeric starting materials | Suzuki-Miyaura coupling with 2,3-dichlorophenylboronic acid | nih.gov |
| Conformationally Restricted (Cyclic) | Intramolecular cyclization | Palladium-catalyzed alkene carboamination of N-allyl guanidines | organic-chemistry.org |
| Conformationally Restricted (Cyclic) | Intramolecular hydroamination | Silver-catalyzed hydroamination of N-allylguanidines | organic-chemistry.org |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The growing emphasis on environmental stewardship in chemical manufacturing has spurred research into sustainable and green synthetic routes for a wide array of compounds, including guanidine derivatives. While specific literature on the green synthesis of this compound is not extensively detailed, the principles of green chemistry can be applied to its production, drawing from methodologies developed for analogous compounds.
Traditional guanidine synthesis often involves harsh reagents and generates significant waste. A greener alternative for the synthesis of the parent compound, phenylguanidine, has been developed, which avoids the use of strong acids like hydrochloric acid. This method utilizes a carbon dioxide system. The process involves reacting aniline (B41778) with carbon dioxide to form phenylamine bicarbonate, which then reacts with a cyanamide solution under the same carbon dioxide system to produce phenylguanidine bicarbonate google.com. This approach significantly reduces production costs, simplifies reaction steps, and lowers carbon emissions, representing a substantial environmental improvement google.com. Adapting such a CO2-based system for the synthesis of this compound from 3,4-dichloroaniline could offer a promising sustainable pathway.
Further inspiration can be drawn from green methodologies for other organic compounds. For instance, the use of water as a solvent is a cornerstone of green chemistry rsc.org. The synthesis of sulfonamides has been successfully demonstrated in aqueous media, omitting organic bases and simplifying product isolation to mere filtration after acidification rsc.org. Similarly, the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, has been optimized using eco-friendly approaches, including the use of efficient and reusable catalysts mdpi.com. The development of a green synthesis for this compound would likely involve exploring aqueous reaction media, utilizing reusable catalysts, and minimizing the use of hazardous reagents and solvents.
The principles of atom economy and energy efficiency are also central to green synthesis. Research into nanoparticle-catalyzed reactions, for example, often highlights advantages like moderate reaction conditions, short reaction times, and high yields researchgate.net. The synthesis of guanidine analogs has been achieved through reactions with dicyandiamide, a common precursor in guanidine synthesis nih.gov. Optimizing these reactions using green principles, such as solvent selection and catalyst systems, could lead to more sustainable production methods for this compound and its derivatives.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Phenylguanidines
| Feature | Traditional Method (e.g., HCl system) | Green Approach (e.g., CO2 system) google.com |
| Acid System | Strong mineral acids (e.g., Hydrochloric Acid) | Weak acid (Carbonic Acid from CO2) |
| Solvent | Often organic solvents | Can potentially use water or greener solvents |
| Byproducts | Salt waste (e.g., chlorides) | Minimal, with potential for CO2 recycling |
| Reaction Steps | Multiple, including neutralization | Fewer steps, simplified process |
| Environmental Impact | Higher carbon footprint, hazardous waste | Reduced carbon emissions, more benign |
| Cost | Higher, due to reagent and waste management costs | Lower production cost |
Purification and Spectroscopic Characterization Techniques in Synthetic Research
The isolation and characterization of this compound are critical steps to ensure its purity and confirm its chemical structure. The techniques employed are standard in synthetic organic chemistry, focusing on chromatographic and spectroscopic methods.
Purification:
Following synthesis, the crude this compound product requires purification to remove unreacted starting materials, catalysts, and byproducts. A common and effective method for purifying solid organic compounds is recrystallization. For instance, the related compound diphenylguanidine can be purified by dissolving it in hot toluol and allowing it to crystallize as the solution cools, a process that leverages the significant difference in its solubility at different temperatures google.com. The choice of solvent for recrystallization is crucial and would be determined empirically to find a system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
After recrystallization, the purified crystals are typically isolated by filtration and washed with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface. The product is then dried under a vacuum to remove all traces of the solvent researchgate.net.
Spectroscopic Characterization:
Once purified, the identity and structure of this compound are confirmed using a suite of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching vibrations in the guanidine group, C=N stretching, and C-N stretching vibrations. Additionally, peaks corresponding to the aromatic C-H and C=C bonds of the dichlorophenyl ring, as well as the distinctive C-Cl stretching vibrations, would be present. For comparison, the characterization of tetramethylguanidine-functionalized nanoparticles showed key absorption bands for C–N and N–H stretching vibrations researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise structure of organic molecules.
The ¹H NMR spectrum would show signals for the protons on the aromatic ring, with their chemical shifts and splitting patterns being indicative of the 1,2,4-substitution pattern. Signals for the protons on the guanidine nitrogen atoms would also be present, often appearing as broad singlets.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be observed for the carbon atom of the C=N group in the guanidine moiety (typically in the range of 150-160 ppm), as well as for the six carbon atoms of the dichlorophenyl ring. The spectrum for guanidine thiocyanate, for instance, provides a reference for the chemical shift of the central guanidinium (B1211019) carbon chemicalbook.com.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The mass spectrum of the related compound N,N'-diphenylguanidine shows a clear molecular ion peak, which confirms its molecular weight nist.gov. A similar analysis for this compound would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| FT-IR | N-H stretches, C=N stretch, aromatic C=C and C-H stretches, C-Cl stretches. |
| ¹H NMR | Signals in the aromatic region (7-8 ppm) characteristic of a 1,2,4-substituted benzene (B151609) ring; broad signals for NH protons. |
| ¹³C NMR | Signal for the guanidinyl carbon (~155-160 ppm); signals for the six aromatic carbons, including two attached to chlorine. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₇H₇Cl₂N₃, with a characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms. |
Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl Guanidine and Its Analogs
Fundamental Principles of SAR Applied to Guanidine (B92328) Scaffolds
The guanidine group, a key feature in various natural and synthetic biologically active compounds, serves as a versatile scaffold in drug design. researchgate.netnih.gov Its chemical properties, particularly its ability to exist in a protonated state as the guanidinium (B1211019) ion, allow it to participate in a variety of non-covalent interactions. These interactions are pivotal for molecular recognition and binding to biological targets. researchgate.netnih.gov
The fundamental principles of SAR as applied to guanidine scaffolds revolve around several key interaction types:
Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor groups such as carboxylates, phosphates, and sulfates on target proteins or enzymes. researchgate.netnih.gov This network of hydrogen bonds significantly contributes to the binding affinity and specificity of the ligand.
Electrostatic Interactions (Charge Pairing): In its protonated form, the guanidinium group carries a positive charge that is delocalized over the central carbon and three nitrogen atoms. This allows for strong electrostatic interactions, or ion pairing, with negatively charged residues on a biological target. researchgate.netnih.gov
Cation-π Interactions: The planar, electron-deficient guanidinium ion can engage in favorable cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. researchgate.net
Influence of Dichlorophenyl Substitution Patterns on Molecular Interactions
The presence and positioning of the two chlorine atoms on the phenyl ring of N-(3,4-dichlorophenyl)guanidine are critical determinants of its molecular interactions and, consequently, its biological activity. The substitution pattern directly influences the electronic and steric properties of the molecule.
The 3,4-dichloro substitution pattern imparts a specific electronic character to the aromatic ring. Chlorine atoms are electron-withdrawing through induction but electron-donating through resonance. The net effect is a modification of the electron density of the phenyl ring, which can influence:
π-π Stacking Interactions: The electron density of the aromatic ring is crucial for π-π stacking interactions with aromatic residues in a binding pocket. The dichlorophenyl group can interact with other aromatic systems, and the specific substitution pattern will dictate the preferred geometry and strength of this interaction.
Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein. The 3,4-positioning allows for specific directional interactions that can contribute to binding affinity and selectivity.
Varying the substitution pattern of the chlorine atoms on the phenyl ring leads to distinct isomers with different biological profiles. For example, a 2,6-dichlorophenyl substitution would create a significantly different steric environment around the guanidine linkage compared to the 3,4-dichloro isomer. bldpharm.com This steric hindrance can affect the molecule's ability to adopt the optimal conformation for binding.
A hypothetical comparison of dichlorophenyl-substituted guanidine analogs highlights the importance of the substitution pattern:
| Compound | Substitution Pattern | Potential Interaction Differences |
| N-(2,4-dichlorophenyl)guanidine | 2,4-dichloro | Steric hindrance from the ortho-chloro group may restrict rotation around the phenyl-guanidine bond, affecting conformational flexibility. |
| N-(2,6-dichlorophenyl)guanidine | 2,6-dichloro | Significant steric shielding of the guanidine group, potentially hindering its interaction with the target. bldpharm.com |
| N-(3,5-dichlorophenyl)guanidine | 3,5-dichloro | Different dipole moment and electronic distribution compared to the 3,4-isomer, which could alter long-range electrostatic interactions. |
Role of the Guanidine Functional Group in Molecular Recognition and Binding
The guanidine functional group is a cornerstone of molecular recognition for many biologically active molecules, largely due to its unique electronic and structural properties. researchgate.net In the physiological environment, the guanidine group is typically protonated, forming the highly stable, planar guanidinium cation. This cation's positive charge is delocalized across the central carbon and three nitrogen atoms, which has profound implications for its binding capabilities.
The primary roles of the guanidine group in molecular recognition and binding include:
Multidentate Hydrogen Bonding: The guanidinium ion can act as a multidentate hydrogen bond donor, forming up to six hydrogen bonds with suitable acceptor atoms on a receptor. nih.gov This ability to form a network of hydrogen bonds provides a strong and specific interaction, anchoring the ligand to its binding site.
Charge-Reinforced Interactions: The positive charge of the guanidinium group allows for powerful electrostatic interactions with negatively charged amino acid residues such as aspartate and glutamate (B1630785). nih.gov These ion-pairing interactions are often a dominant force in ligand-receptor binding.
Structural Organization: The planarity of the guanidinium group can impose a degree of rigidity on the molecule, which can be advantageous for binding by reducing the entropic penalty upon complexation. mit.edu
The significance of the guanidine group is often demonstrated in SAR studies where it is replaced by other functional groups. For example, replacing the guanidine with a less basic amine or a neutral amide often leads to a dramatic decrease in binding affinity, highlighting the critical contribution of the guanidinium's charge and hydrogen-bonding capacity. sciety.org In some cases, however, other groups like a piperidine (B6355638) ring have been shown to be tolerated, suggesting that strong binding can sometimes be achieved without the guanidine moiety, provided other interactions are optimized. sciety.org
Conformational Landscape and its Impact on Biological Profiles
The biological activity of a molecule is not solely determined by its chemical structure but also by the three-dimensional shapes it can adopt, known as its conformational landscape. lumenlearning.com Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound and its analogs, the conformational flexibility is primarily centered around the rotatable bonds connecting the dichlorophenyl ring to the guanidine group and the internal bonds of any flexible side chains.
The relative orientation of the dichlorophenyl ring and the guanidine moiety is a key conformational parameter. Different rotational isomers (rotamers) can present distinct spatial arrangements of functional groups, leading to variations in how the molecule fits into a binding site. The presence of substituents, particularly in the ortho positions of the phenyl ring, can create steric hindrance that restricts rotation and favors certain conformations over others.
The interplay of various non-covalent interactions, both intramolecular and with the surrounding environment, governs the conformational preferences of these molecules. d-nb.info These interactions include:
Steric Repulsion: Repulsive forces between bulky groups that are in close proximity.
Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups. d-nb.info
Hyperconjugation: The stabilizing interaction that results from the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital. d-nb.info
The conformational landscape has a direct impact on the biological profile of a compound. A molecule must adopt a specific "bioactive conformation" to bind optimally to its target. If a significant energy barrier exists to adopting this conformation, the molecule will be less active. Therefore, SAR studies often include the synthesis of conformationally restricted analogs to probe the importance of specific conformations for activity.
Identification of Key Pharmacophoric Elements within this compound Derivatives
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of these key pharmacophoric elements within this compound and its derivatives is essential for designing new compounds with improved activity and selectivity.
Based on the principles of SAR, the key pharmacophoric elements for this class of compounds can be defined as:
A Hydrogen Bond Donor/Cationic Center: This is represented by the guanidinium group, which provides the crucial hydrogen bonding and electrostatic interactions. researchgate.netnih.govnih.gov The precise location and orientation of this feature are critical.
An Aromatic Ring System: The dichlorophenyl ring serves as a scaffold and participates in hydrophobic and potentially π-π stacking or halogen bonding interactions. nih.gov The substitution pattern on this ring is a key modulator of these interactions.
Specific Spatial Relationships: The distance and relative orientation between the guanidinium group and the aromatic ring are crucial for proper alignment within the binding site. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build a predictive pharmacophore model. nih.gov Such models can map the regions in space where specific physicochemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic groups, positive/negative charges) are favorable or unfavorable for biological activity.
The following table summarizes the key pharmacophoric elements and their putative roles in binding:
| Pharmacophoric Element | Putative Role in Binding |
| Guanidinium Group | Hydrogen bond donor, electrostatic interactions (cationic center) researchgate.netnih.govnih.gov |
| Dichlorophenyl Ring | Hydrophobic interactions, π-π stacking, potential halogen bonding nih.gov |
| Chlorine Substituents | Modulation of electronic properties, potential for halogen bonding |
| N-H groups of Guanidine | Hydrogen bond donors nih.gov |
By understanding these pharmacophoric elements, medicinal chemists can rationally design new analogs of this compound with a higher probability of desired biological activity.
Mechanistic Investigations of N 3,4 Dichlorophenyl Guanidine at the Molecular and Cellular Level
Identification and Characterization of Specific Molecular Targets
Ligand-Receptor Binding Studies (e.g., Sigma Receptors in vitro)
N-(3,4-Dichlorophenyl)guanidine and its analogs have been investigated for their affinity to sigma receptors, which are recognized as a unique class of intracellular proteins. sigmaaldrich.commdpi.com These receptors are implicated in a variety of cellular functions and are considered potential therapeutic targets for neuropsychiatric disorders and cancer. sigmaaldrich.com
Binding studies have shown that certain guanidine (B92328) derivatives exhibit high affinity for sigma receptors. For instance, the tritiated guanidine derivative, 1,3-di(2-[5-3H]tolyl)guanidine ([3H]Tol2Gdn), binds with high affinity to a single population of binding sites in guinea pig brain membrane preparations. nih.gov The drug selectivity profile of this binding correlates well with that of other established sigma receptor ligands. nih.gov Notably, the binding is stereoselective for the dextrorotatory isomers of benzomorphan (B1203429) opiates, a characteristic feature of sigma receptor interactions. nih.gov Furthermore, antipsychotic drugs like haloperidol, known to interact with sigma receptors, also show high affinity for this binding site. nih.gov
While specific binding data for this compound itself is not detailed in the provided results, the general class of guanidine derivatives shows significant interaction with sigma receptors. nih.gov The affinity of these compounds is often evaluated using radioligand binding assays, where they compete with known radiolabeled sigma receptor ligands such as [3H]-(+)-pentazocine or [3H]-DTG (1,3-di-o-tolyl-guanidine). sigmaaldrich.comresearchgate.net The sigma-1 receptor subtype, in particular, has been characterized by its high affinity for the (+)-stereoisomers of benzomorphans. sigmaaldrich.com
Interactive Table: Sigma Receptor Ligands and their Characteristics
| Ligand | Receptor Subtype(s) | Key Finding |
|---|---|---|
| 1,3-di(2-[5-3H]tolyl)guanidine ([3H]Tol2Gdn) | Sigma (general) | Binds with high affinity and stereoselectivity, correlating with known sigma ligands. nih.gov |
| Haloperidol | Sigma-1 | A known sigma-1 receptor antagonist that shows high affinity for the [3H]Tol2Gdn binding site. nih.govnih.gov |
| (+)-Pentazocine | Sigma-1 | A (+)-benzomorphan that shows high affinity and selectivity for the sigma-1 subtype. sigmaaldrich.com |
| N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-2(dimethylamino)ethylamine (BD1047) | Sigma-1 antagonist | Blocks the effects of methamphetamine, suggesting a role for sigma-1 receptors in its action. nih.gov |
Enzyme Inhibition Kinetics and Mechanism (e.g., MAO-B, BRAF, BACE1, FtsZ)
This compound and related compounds have been evaluated for their inhibitory activity against several key enzymes.
Monoamine Oxidase-B (MAO-B): Substituted benzylideneamino guanidines have been shown to inhibit the activity of monoamine oxidase (MAO) in rat brain mitochondria in vitro. nih.gov The I50 values for these compounds were in the range of 10-4 to 10-5 mol/l. nih.gov Kinetic studies revealed a reversible and noncompetitive type of MAO inhibition. nih.gov Selective MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases like Parkinson's. nih.gov
B-Raf (BRAF): While there is no direct evidence of this compound inhibiting BRAF, the broader context of kinase inhibition is relevant. BRAF is a serine/threonine kinase in the MAPK/ERK pathway. nih.govmedchemexpress.com Inhibitors of this pathway, including pan-RAF inhibitors, have shown significant anti-tumor activity in preclinical models. nih.gov These inhibitors work by blocking the kinase activity of ARAF, BRAF, and CRAF. nih.gov
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is a prime target for Alzheimer's disease therapy as it is the rate-limiting enzyme in the production of amyloid-β peptides. e-century.usnih.gov Guanidine-based compounds have been explored as BACE1 inhibitors. researchgate.net The development of non-peptidomimetic inhibitors has been a focus, aiming for better metabolic stability and oral bioavailability. nih.gov These inhibitors often feature an aminoazine residue in their structure. nih.gov The design of BACE1 inhibitors is challenging due to the large binding pocket and structural flexibility of the enzyme. nih.govmdpi.com
Filamentous temperature-sensitive protein Z (FtsZ): FtsZ is a crucial protein in bacterial cell division and is a promising target for new antibacterial agents. nih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to bacterial cell death. nih.govresearchgate.net Various small molecules, including those with a guanidine moiety, are being investigated as FtsZ inhibitors. researchgate.netresearchgate.net
Interactive Table: Enzyme Inhibition by Guanidine-Related Compounds
| Enzyme | Inhibitor Class | Mechanism of Inhibition | Significance |
|---|---|---|---|
| MAO-B | Substituted benzylideneamino guanidines | Reversible and noncompetitive | Potential for treating neurodegenerative diseases. nih.govnih.gov |
| BRAF | Pan-RAF inhibitors | Kinase inhibition | Anti-tumor activity in cancers with BRAF mutations. nih.govnih.gov |
| BACE1 | Guanidine-based compounds | Active site binding | Potential for Alzheimer's disease therapy. researchgate.netnih.gov |
| FtsZ | Various small molecules | Inhibition of polymerization | Novel antibacterial agents. nih.govnih.govresearchgate.net |
Modulation of Ion Channel Activity (in vitro electrophysiology)
The modulation of ion channels is a key mechanism through which various drugs exert their physiological effects. nih.govdovepress.com Ion channels, which are integral membrane proteins, control the flow of ions across cell membranes and are crucial for neuronal excitability, muscle contraction, and neurotransmitter release. dovepress.commdpi.com
While direct electrophysiological studies on this compound are not detailed in the provided results, related compounds and sigma receptor ligands are known to modulate ion channel activity. For example, sigma-1 receptor agonists can inhibit K+, Na+, and Ca2+ channels. researchgate.net This modulation can occur through direct interaction with the channel protein or via G-protein coupled signaling pathways. nih.govfrontiersin.org Fatty acid-derived pro-resolvents can also modulate the function of various ion channels, particularly transient receptor potential (TRP) channels in sensory neurons. nih.gov
Elucidation of Cellular Signaling Pathways Modulated by this compound
Effects on Intracellular Calcium Homeostasis
Intracellular calcium (Ca2+) is a critical second messenger that regulates numerous cellular processes. nih.gov Disturbances in Ca2+ homeostasis are linked to various pathological conditions, including neurodegenerative disorders. nih.gov
Guanidine-containing compounds can influence intracellular calcium levels. For instance, the marine guanidine alkaloid crambescidin 816 has been shown to induce a dose-dependent increase in cytosolic calcium in cortical neurons. nih.gov This effect is dependent on the presence of extracellular calcium and is mediated, at least in part, by glutamate (B1630785) receptors. nih.gov This influx of calcium is a primary mechanism contributing to the cytotoxic effects of this compound on neurons. nih.gov Other studies have shown that elevated levels of certain factors can dysregulate calcium homeostasis, leading to larger calcium transients. researchgate.net
Investigation of Impacts on Specific Protein Kinase/Phosphatase Cascades (e.g., MAPK/ERK pathway)
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, survival, and apoptosis. medchemexpress.comnih.govmdpi.com This pathway is often dysregulated in diseases like cancer. medchemexpress.com
While direct studies on this compound's effect on the MAPK/ERK pathway are not specified, the inhibition of components within this pathway is a major area of therapeutic research. nih.govnih.gov For example, BRAF inhibitors directly target a key kinase in this pathway. nih.gov The inhibition of MEK (MAPK kinase), another component of the cascade, has been shown to decrease cell proliferation. nih.gov Furthermore, the MAPK/ERK pathway is known to be activated by a variety of extracellular stimuli and plays a crucial role in coordinating cellular responses to injury and in processes like organ regeneration. nih.govresearchgate.net
Alterations in Cellular Transport Systems
The guanidine group, the core functional moiety of this compound, is a strong organic base that exists as a protonated guanidinium (B1211019) cation at physiological pH. wikipedia.org This positive charge is a key determinant of its interaction with cellular transport systems. Guanidinium-rich molecules are known to act as efficient molecular transporters, capable of crossing cellular membranes and even biological barriers like the blood-brain barrier. nih.govnih.gov
Research on the transport of the parent compound, guanidine, in human intestinal Caco-2 cells has revealed that its movement across the cell membrane is mediated by specific transport mechanisms. researchgate.net Studies indicate that both saturable (carrier-mediated) and non-saturable processes are involved in its uptake. researchgate.net The transport across the basolateral membrane appears to be dependent on the membrane potential and is likely mediated by a member of the organic cation transporter (OCT) family. researchgate.net In contrast, transport at the apical membrane, which faces the intestinal lumen, seems to be potential-independent. researchgate.net
Further studies using rabbit intestinal brush-border membrane vesicles have provided evidence for a guanidine-H+ antiport system, where the uptake of guanidine is driven by an outward-directed proton (H+) gradient. nih.gov This active transport mechanism allows for the accumulation of guanidine against its concentration gradient. nih.gov
Table 1: Guanidine Transport Mechanisms in Cellular Models
| Cellular Model | Membrane | Proposed Transport Mechanism | Key Findings |
|---|---|---|---|
| Human Caco-2 Cells | Apical | Potential-independent; Saturable & Non-saturable | Efflux stimulated by an inwardly directed H+ gradient. researchgate.net |
| Human Caco-2 Cells | Basolateral | Potential-dependent; Organic Cation Transporter (OCT) family member | Transport is inhibited by quinine. researchgate.net |
Analysis of this compound's Effects on Cellular Processes
The effects of guanidine derivatives on cellular proliferation and viability have been a subject of interest, particularly in the context of cancer research. Studies on various substituted diaryl guanidinium compounds, which share structural similarities with this compound, have demonstrated significant cytotoxic effects against several cancer cell lines, including promyelocytic leukemia (HL-60), breast cancer (MCF-7), and cervical cancer (HeLa). nih.gov For instance, certain mono-guanidinium derivatives have been shown to induce a strong apoptotic effect in HL-60 cells. nih.gov
The mechanism of toxicity for some related compounds, such as the chlorinated by-products of 1,3-diphenylguanidine, involves the disruption of cellular bioenergetic processes. nih.gov These compounds have been observed to affect basal respiration rates, ATP production, and cause mitochondrial damage, which can trigger cell death pathways. nih.gov
The intracellular destination of a compound is critical to its mechanism of action. For guanidinium-containing molecules, their positive charge can drive accumulation in negatively charged compartments like mitochondria. Indeed, some guanidinylated drug conjugates have shown preferred localization within mitochondria and nucleoli. nih.gov
The site of accumulation can be a key determinant of the cellular response. For example, in photodynamic therapy, photosensitizers that localize to the mitochondria are often associated with a rapid induction of apoptosis, as mitochondria are central to programmed cell death pathways. nih.govnih.gov In contrast, localization to lysosomes may lead to different cellular outcomes. nih.govnih.gov
There is a lack of specific experimental data mapping the subcellular localization and distribution of this compound. Computational prediction tools for subcellular localization exist, but experimental validation through methods like fluorescence microscopy would be necessary to determine its precise intracellular fate. mdpi.com
Biophysical Characterization of Guanidine-Target Interactions (e.g., DNA binding)
The guanidinium group is well-known for its ability to interact with biomacromolecules. In laboratory settings, guanidine hydrochloride is widely used as a chaotropic agent in the isolation of nucleic acids. stackexchange.comnih.gov It works by disrupting the structure of proteins, including nucleases, and breaking down the hydration shell around DNA, which facilitates the binding of the DNA to silica (B1680970) surfaces. stackexchange.com This interaction, however, is a general denaturing effect used for extraction protocols rather than a specific, targeted binding event under physiological conditions.
The guanidinium cation's ability to form strong hydrogen bonds and electrostatic interactions makes it a candidate for interacting with the negatively charged phosphate (B84403) backbone of DNA. While this potential exists, specific biophysical studies characterizing a direct binding interaction between this compound and DNA have not been reported.
Interestingly, recent research has focused on guanidine-binding RNA structures, known as riboswitches. nih.govuni-konstanz.de These are structured RNA domains found in messenger RNA that can specifically bind guanidine, leading to the regulation of gene expression. nih.govuni-konstanz.de This discovery highlights a natural role for guanidine in biological systems, primarily in bacteria, where it can be toxic at high concentrations. wikipedia.orgnih.gov Whether this compound can interact with such riboswitches is an open question.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Guanidine |
| Guanidine hydrochloride |
| 1,3-diphenylguanidine |
Computational and Theoretical Chemistry Studies on N 3,4 Dichlorophenyl Guanidine
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical and Density Functional Theory (DFT) are powerful computational methods used to investigate the behavior of molecules at the electronic level. DFT, in particular, is widely used to calculate the geometric and electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis examines the distribution of electrons within a molecule. A key component of this is Molecular Orbital (MO) theory, which describes the wave-like behavior of electrons in molecules. This theory helps in understanding chemical bonding and reactivity. Important parameters derived from MO theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and its tendency to participate in electronic transitions.
Despite the common application of these methods to guanidine (B92328) derivatives, specific studies detailing the electronic structure, HOMO-LUMO energies, or molecular orbital distributions for N-(3,4-dichlorophenyl)guanidine have not been identified in the surveyed literature.
Tautomerism and Conformer Stability Studies
Guanidine derivatives can exist as different tautomers, which are isomers that readily interconvert, typically through the migration of a proton. Additionally, due to the rotation around single bonds, these molecules can adopt various three-dimensional shapes known as conformations. Computational studies, often using DFT, are employed to calculate the relative energies of different tautomers and conformers to predict the most stable forms in various environments (e.g., in the gas phase or in solution). rsc.org
No specific computational studies on the tautomeric preferences or conformational analysis of this compound were found in public research databases.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with its biological target.
Prediction of Binding Modes and Key Interacting Residues
Docking simulations predict the binding mode, which is the specific pose (orientation and conformation) of the ligand within the receptor's binding site. These simulations also identify key amino acid residues in the protein that form crucial interactions (like hydrogen bonds, hydrophobic interactions, or electrostatic interactions) with the ligand, stabilizing the complex.
There are no available molecular docking studies in the scientific literature that specifically report the binding modes or key interacting residues for this compound with any protein target.
Scoring Functions and Binding Affinity Predictions
Scoring functions are mathematical models used in docking programs to estimate the binding affinity (the strength of the interaction) between the ligand and the protein. A lower binding energy score typically indicates a more stable and favorable interaction.
As no docking studies for this compound have been published, there are no reported binding affinity predictions or scoring function results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be represented by a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity. These models are used to predict the activity of new, unsynthesized compounds. cookechem.com
A search of scientific databases did not yield any QSAR studies that have developed or utilized a model for a series of compounds including this compound.
Development of CoMFA and CoMSIA Models
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that have been successfully applied to understand the relationship between the chemical structure of compounds and their biological activities. nih.govnih.govnih.gov These models generate 3D contour maps that highlight the regions around a molecule where certain physicochemical properties are predicted to influence its interaction with a biological target.
For a series of related compounds, these models can achieve a high degree of statistical significance. The predictive power of these models is often assessed by the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For instance, robust CoMFA models can yield q² values greater than 0.5 and r² values exceeding 0.9. nih.govnih.gov Similarly, CoMSIA models, which consider additional descriptors like hydrophobic and hydrogen bond donor/acceptor fields, also demonstrate strong predictive capabilities with high q² and r² values. nih.govnih.govnih.gov The statistical data from these models, including the F-statistic and the standard error of estimate, further validate their reliability for predicting the activity of novel compounds. nih.govnih.govnih.gov
Table 1: Representative Statistical Parameters for CoMFA and CoMSIA Models
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
| CoMFA | > 0.5 nih.govnih.gov | > 0.9 nih.govnih.gov |
| CoMSIA | > 0.5 nih.govnih.gov | > 0.85 nih.govnih.gov |
Derivation of Structural Requirements for Modulatory Activity
The contour maps generated from CoMFA and CoMSIA studies provide valuable insights into the structural modifications that can enhance or diminish the biological activity of this compound derivatives.
Steric and Electrostatic Fields: The contour maps often reveal specific regions where bulky or sterically favorable groups are preferred, while other areas may require smaller substituents to avoid unfavorable steric clashes. nih.govnih.gov Similarly, electrostatic contour maps indicate areas where positive or negative charge is favorable, guiding the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target. nih.govnih.gov
Hydrophobic and Hydrogen Bonding Fields: CoMSIA models, in particular, delineate the importance of hydrophobic and hydrogen-bonding interactions. nih.govnih.gov These maps can show where lipophilic or hydrophilic groups would be beneficial and identify ideal locations for hydrogen bond donors and acceptors to maximize binding affinity. nih.govnih.gov
By integrating the information from these different contour maps, researchers can derive a comprehensive understanding of the structural requirements for potent modulatory activity, which is instrumental in the design of new, more effective analogs. nih.govnih.gov
Molecular Dynamics (MD) Simulations of this compound and its Complexes
Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound and its interactions with biological macromolecules at an atomic level. nih.gov
Conformational Dynamics and Solvation Effects
MD simulations allow for the exploration of the conformational landscape of this compound, revealing its flexibility and preferred shapes in a solution environment. The guanidine group, being a key feature of the molecule, plays a significant role in these dynamics.
The interactions of the molecule with the surrounding solvent, a process known as solvation, are also crucial. mdpi.com The guanidinium (B1211019) group, which is typically protonated at physiological pH, forms strong interactions with polar solvent molecules like water. nih.gov MD simulations can characterize the structure and dynamics of this solvent shell, which in turn influences the conformational preferences of the molecule. mdpi.com
Characterization of Dynamic Binding Interactions
When this compound binds to a biological target, such as a protein, MD simulations can be used to characterize the dynamic nature of this interaction. These simulations go beyond static pictures of binding and reveal the fluctuations and rearrangements that occur within the binding site. nih.gov
Key interactions that can be analyzed include:
Hydrogen Bonds: The guanidinium group is an excellent hydrogen bond donor and can form persistent hydrogen bonds with acceptor groups on the protein. nih.gov
Electrostatic Interactions: The positive charge of the guanidinium group can lead to strong electrostatic interactions with negatively charged amino acid residues. nih.gov
Hydrophobic Interactions: The dichlorophenyl moiety can engage in favorable hydrophobic interactions with nonpolar pockets of the protein.
By tracking these interactions over time, MD simulations provide a detailed understanding of the stability of the complex and the specific contributions of different parts of the molecule to the binding affinity. nih.govnih.gov This detailed knowledge of the dynamic binding interactions is invaluable for the rational design of improved ligands. nih.gov
Analytical Research Methodologies for N 3,4 Dichlorophenyl Guanidine
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for isolating N-(3,4-dichlorophenyl)guanidine from research samples, such as reaction mixtures or biological matrices, and for its precise quantification. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the quantification of this compound. The separation is typically achieved using reversed-phase columns (e.g., C18) where the compound is eluted with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Due to the basic nature of the guanidine (B92328) group (pKa ≈ 12.5), an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peak shapes by preventing unwanted interactions with the stationary phase. mtc-usa.com
The dichlorophenyl moiety in this compound acts as a strong chromophore, allowing for sensitive UV detection. The maximum absorbance (λmax) is typically observed in the range of 245-265 nm, corresponding to the π→π* transitions of the substituted benzene (B151609) ring. researchgate.net Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. While methods for unsubstituted guanidine may require detection at low wavelengths (~195-210 nm), the presence of the aromatic ring in this compound allows for more specific and sensitive detection at higher wavelengths, minimizing interference from other components. researchgate.netnih.gov
Table 1: Typical HPLC-UV Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the compound from the column. |
| Modifier | 0.1% Formic Acid or Trifluoroacetic Acid | Improves peak shape and resolution. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Injection Volume | 5-20 µL | Volume of sample introduced for analysis. |
| Detection | UV at ~254 nm | Quantification based on UV absorbance. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, particularly in complex matrices like biological fluids or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used, as the guanidine group is readily protonated to form a stable [M+H]⁺ ion. mdpi.com
In a typical LC-MS/MS workflow, the [M+H]⁺ ion of this compound (m/z 218.0 for [C₇H₈Cl₂N₃+H]⁺, considering the major isotopes ³⁵Cl) is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. researchgate.net The method allows for the detection and quantification of the compound at very low concentrations, often in the nanomolar range, by monitoring specific precursor-to-product ion transitions. researchgate.net
Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution.
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the N-H protons of the guanidine group. The three protons on the dichlorophenyl ring would appear as a characteristic multiplet pattern in the aromatic region (typically δ 7.0-7.6 ppm). The chemical shifts and coupling patterns of these protons provide definitive information about the 3,4-substitution pattern on the benzene ring. The protons on the guanidine nitrogens (N-H) would likely appear as broad signals due to chemical exchange and quadrupolar relaxation, with their chemical shift being dependent on the solvent and concentration. google.comspectrabase.com
¹³C NMR: The carbon-13 NMR spectrum provides information about all the unique carbon atoms in the molecule. A key signal would be the guanidinium (B1211019) carbon (C=N), which is expected to resonate at approximately δ 156-160 ppm. researchgate.netchemicalbook.com The six carbons of the dichlorophenyl ring would appear in the aromatic region (δ 120-140 ppm), with the carbons directly attached to the chlorine atoms showing characteristic shifts.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Guanidinium Carbon | ¹³C | ~156-160 | Singlet |
| Aromatic Carbons | ¹³C | ~120-140 | Multiple singlets/doublets |
| Aromatic Protons | ¹H | ~7.0-7.6 | Multiplets/Doublets |
| Guanidine Protons (NH) | ¹H | Variable (Broad) | Broad Singlet |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned in the HPLC section, UV-Vis spectroscopy identifies chromophores within the molecule. For this compound, the primary chromophore is the dichlorinated benzene ring. In a suitable solvent like ethanol (B145695) or methanol, the compound would display a strong absorption maximum (λmax) around 254 nm, which is characteristic of a substituted aromatic system. libretexts.orgresearchgate.net This technique is simple and rapid, often used to confirm the presence of the aromatic moiety and for quantitative analysis as part of an HPLC system.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3400 | N-H Stretch | Guanidine |
| 1630-1660 | C=N Stretch | Guanidine |
| 1470-1600 | C=C Stretch | Aromatic Ring |
| 1000-1100 | C-Cl Stretch | Aryl Halide |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Using a soft ionization technique like ESI, the mass spectrum would show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster would have a characteristic isotopic pattern (³⁵Cl₂ , ³⁵Cl³⁷Cl, ³⁷Cl₂) that serves as a clear indicator of a dichlorinated compound. The monoisotopic mass of the protonated molecule [M+H]⁺ is 218.0146 Da.
Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecular ion. nih.govnih.gov Common fragmentation pathways for N-aryl guanidines include:
Cleavage of the C-N bond between the phenyl ring and the guanidine group.
Loss of small neutral molecules such as ammonia (B1221849) (NH₃) or cyanamide (B42294) (NH₂CN) from the guanidine moiety. mdpi.com
These fragmentation patterns create a unique "fingerprint" for the molecule, allowing for its confident identification even in complex mixtures. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the chemical and physical properties of a compound like this compound. The solid-state structure dictates how the molecule packs in a crystal lattice and influences properties such as solubility and melting point.
In the context of guanidine derivatives, X-ray crystallography is particularly important for elucidating tautomeric forms and hydrogen bonding networks. Guanidine moieties are known to exhibit tautomerism, and the specific form present in the solid state is influenced by the electronic properties of the substituents on the guanidinium group. mdpi.com For instance, studies on N,N'-substituted guanidines have shown that the tautomeric structure can be dictated by the electronic nature of the substituents and the intermolecular hydrogen bonding patterns within the crystal lattice. mdpi.com
While the specific crystallographic data for this compound is not detailed here, a typical crystallographic study would report the parameters listed in the table below.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Formula | The chemical formula of the compound. |
| Formula Weight | The molecular weight of the compound. |
| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Volume | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| Absorption Coefficient | A measure of how much the X-ray beam is absorbed by the crystal. |
| F(000) | The number of electrons in the unit cell. |
| Crystal Size | The dimensions of the crystal used for data collection. |
| Theta range for data collection | The range of angles over which diffraction data was collected. |
| Index Ranges | The ranges of the Miller indices (h, k, l) for the collected reflections. |
| Reflections Collected | The total number of reflections measured. |
| Independent Reflections | The number of unique reflections after accounting for symmetry. |
| Completeness to theta | The percentage of measured reflections out of the total possible reflections up to a certain angle. |
| Refinement Method | The method used to refine the crystal structure model. |
| Data / Restraints / Parameters | The number of data points, restraints, and refined parameters in the final model. |
| Goodness-of-fit on F^2 | A statistical measure of the quality of the crystallographic refinement. |
| Final R indices [I>2sigma(I)] | The final R-factors, which indicate the agreement between the calculated and observed structure factors. |
| R indices (all data) | The R-factors for all of the collected data. |
| Largest diff. peak and hole | The largest peak and deepest hole in the final difference electron density map. |
Understanding the solid-state structure of this compound through X-ray crystallography would provide a solid foundation for structure-activity relationship (SAR) studies and for the rational design of new derivatives with specific properties.
Electrochemical and Sensor Development for this compound Detection in Research Contexts
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of various chemical compounds. In a research context, the development of electrochemical sensors for this compound could be invaluable for applications such as monitoring its concentration in reaction mixtures or in environmental samples. These sensors typically rely on the oxidation or reduction of the target analyte at the surface of a modified electrode.
While specific sensors for this compound are not widely reported, the principles of electrochemical sensor design can be inferred from studies on analogous compounds. For instance, sensors have been developed for the detection of diphenylamine (B1679370) and other aromatic compounds using various nanomaterials and molecularly imprinted polymers to enhance selectivity and sensitivity. nih.gov Techniques like differential pulse voltammetry (DPV) are often employed due to their high sensitivity and ability to discriminate against background signals. nih.govresearchgate.net
The development of an electrochemical sensor for this compound would involve the fabrication of a modified electrode, optimization of experimental parameters (e.g., pH, supporting electrolyte), and validation of the sensor's performance. Key performance metrics for such a sensor are summarized in the table below, with representative data from sensors developed for other, structurally related, aromatic amines.
Table 2: Performance Characteristics of Electrochemical Sensors for Aromatic Amines
| Analyte | Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
|---|---|---|---|---|---|
| Diphenylamine | RGO/Fe₃O₄-IL-MIP/GCE | DPV | 0.1–30 | 0.05 | nih.gov |
| 3,3'-Dichlorobiphenyl | AuNP-PVP/ITO | DPV | 0.0027-0.35 | 0.0021 | researchgate.net |
Abbreviations: RGO - Reduced Graphene Oxide; Fe₃O₄ - Iron(II,III) oxide; IL - Ionic Liquid; MIP - Molecularly Imprinted Polymer; GCE - Glassy Carbon Electrode; DPV - Differential Pulse Voltammetry; AuNP - Gold Nanoparticle; PVP - Polyvinylpyrrolidone; ITO - Indium Tin Oxide; 4,4'-bipy - 4,4'-bipyridine; P₂Mo₁₇Co - Cobalt-substituted polyoxometalate.
The successful development of such a sensor would provide researchers with a powerful tool for the quantitative analysis of this compound in various research applications.
Development of High-Throughput Screening (HTS) Assays for Research Applications
High-throughput screening (HTS) is a powerful technology used in drug discovery and chemical biology to rapidly test thousands to millions of compounds for a specific biological activity. nih.gov The development of HTS assays for this compound would be a critical step in identifying its potential biological targets and mechanisms of action. HTS allows for the unbiased screening of large compound libraries, increasing the probability of discovering novel "hit" compounds that can be further optimized into lead compounds. nih.gov
HTS assays can be broadly categorized as either biochemical or cell-based.
Biochemical assays measure the effect of a compound on a purified target, such as an enzyme or a receptor. These assays are often simpler to develop and execute than cell-based assays.
Cell-based assays use living cells to assess the effect of a compound on a cellular process or pathway. These assays are more physiologically relevant but can also be more complex to develop and interpret.
The development of an HTS campaign for this compound would involve several key stages, as outlined in the table below.
Table 3: Stages of High-Throughput Screening (HTS) Assay Development
| Stage | Description |
|---|---|
| 1. Target Identification and Validation | Identifying a biologically relevant target (e.g., an enzyme, receptor, or cellular pathway) that may be modulated by this compound. |
| 2. Assay Development | Designing and optimizing a robust and reproducible assay that is amenable to automation and miniaturization. This includes selecting the appropriate detection technology (e.g., fluorescence, luminescence, absorbance). washu.edu |
| 3. Assay Miniaturization | Adapting the assay to a low-volume format (e.g., 384- or 1536-well plates) to reduce reagent costs and increase throughput. |
| 4. Primary Screen | Screening a large library of compounds at a single concentration to identify "hits" that exhibit activity in the assay. |
| 5. Hit Confirmation and Triage | Re-testing the initial hits to confirm their activity and eliminate false positives. |
| 6. Dose-Response Analysis | Testing the confirmed hits at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀). |
| 7. Secondary and Orthogonal Assays | Using different assays to confirm the activity of the hits and to investigate their mechanism of action. |
| 8. Hit-to-Lead Optimization | Using medicinal chemistry to modify the structure of the hit compounds to improve their potency, selectivity, and other properties. |
The development and implementation of HTS assays would be a crucial research endeavor to uncover the potential biological functions of this compound and to pave the way for its potential use as a chemical probe or starting point for drug discovery programs.
Historical Trajectory and Evolution of Research on N 3,4 Dichlorophenyl Guanidine
Early Investigations into Dichlorophenyl Guanidine (B92328) Compounds
The initial foray into the world of dichlorophenyl guanidines was largely driven by the quest for new therapeutic agents, particularly in the post-World War II era. The guanidine moiety, a structural component of the then-new antimalarial drug proguanil, spurred researchers to explore a variety of substituted phenylguanidines. An early and notable example is the investigation into N1-3:4-dichlorophenyl-n5-isopropyl diguanide, a derivative of proguanil, which was reported to be highly active in avian malaria in 1948. This early work established the dichlorophenyl substitution pattern as a promising avenue for antimalarial drug discovery.
These initial studies were foundational, demonstrating that the incorporation of a dichlorinated phenyl ring into a guanidine or biguanide (B1667054) structure could yield compounds with significant biological activity. The focus was primarily on the synthesis and in vivo screening of these compounds, laying the groundwork for more detailed structure-activity relationship (SAR) studies in the decades to come.
Identification of N-(3,4-Dichlorophenyl)guanidine as a Subject of Academic Interest
While early research cast a wide net across various dichlorophenyl guanidine derivatives, this compound and its close analogs began to emerge as specific subjects of academic interest due to their potential as pharmacological probes and therapeutic candidates. A significant publication in 1974 detailed the synthesis and antimalarial effects of a complex derivative of 1-(3,4-dichlorophenyl)guanidine, further cementing the importance of this particular substitution pattern in the field of medicinal chemistry. nih.gov
The academic interest in this compound and its isomers, such as N-(3-chlorophenyl)guanidine, was further solidified by the discovery of their interaction with 5-HT3 receptors. nih.gov This finding expanded the potential applications of these compounds beyond infectious diseases and into the realm of neuroscience. The ability of these molecules to serve as ligands for specific biological targets made them valuable tools for studying receptor function and for designing novel drugs.
Key Methodological and Theoretical Advancements Shaping its Research Landscape
The research landscape of this compound has been significantly shaped by advancements in both synthetic and analytical methodologies. Early synthetic approaches were often direct, one-pot reactions. However, as the need for more complex and specifically substituted derivatives grew, so did the sophistication of the synthetic strategies.
Modern synthetic methods, as described in recent literature, often involve multi-step sequences employing protecting groups, such as the tert-butoxycarbonyl (Boc) group, to manage the reactivity of the guanidine moiety. nih.gov The use of specific coupling reagents like mercury(II) chloride and advanced catalytic systems such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have enabled the creation of diverse libraries of this compound derivatives for biological evaluation. nih.gov For instance, the synthesis of a novel tri-substituted guanidine derivative was achieved through the reaction of a thiourea (B124793) with a primary aromatic amine in the presence of mercury(II) chloride and triethylamine. mdpi.com
The following table provides a glimpse into the evolution of synthetic approaches for guanidine derivatives:
| Era | Synthetic Approach | Key Features |
| Mid-20th Century | Direct condensation reactions | One-pot synthesis, often with lower yields and less control over substitution. |
| Late 20th/Early 21st Century | Multi-step synthesis with protecting groups | Use of Boc and other protecting groups to allow for sequential and controlled reactions. |
| Contemporary | Catalytic cross-coupling reactions | Employment of advanced catalytic systems (e.g., Palladium-based) for efficient C-N and C-C bond formation. nih.gov |
From a theoretical standpoint, the concept of structure-activity relationships (SAR) has been central to the research. Early studies established a basic understanding, while contemporary research leverages computational modeling and a deeper understanding of target-ligand interactions to rationally design new compounds. The strategic introduction of different substituents on the phenyl ring and modifications of the guanidine group are guided by the desire to enhance potency and selectivity for specific biological targets. nih.gov
Interdisciplinary Contributions to the Understanding of this compound
The comprehensive understanding of this compound is a testament to the power of interdisciplinary research. The fields of medicinal chemistry and pharmacology have been the primary drivers, working in a synergistic fashion. rroij.com
Medicinal chemists have focused on the design and synthesis of novel derivatives. Their work involves not only the creation of new molecules but also the development of efficient synthetic routes and the analysis of their chemical properties. rroij.com The synthesis of a key intermediate for the antidepressant sertraline, 4-(3,4-dichlorophenyl)-1-tetralone, highlights how synthetic chemistry focused on this substitution pattern contributes to broader pharmaceutical development. researchgate.net
Pharmacologists, on the other hand, have been instrumental in evaluating the biological effects of these compounds. Through a variety of in vitro and in vivo assays, they have uncovered the potential of this compound and its analogs as antimalarials, 5-HT3 receptor modulators, and even potential anticancer agents. nih.govnih.govcm-uj.krakow.pl This biological characterization is crucial for identifying potential therapeutic applications and for providing feedback to medicinal chemists for the design of improved compounds.
The following table illustrates the key contributions from different disciplines:
| Discipline | Key Contributions | Examples |
| Medicinal Chemistry | Design and synthesis of novel derivatives, development of synthetic methodologies, structure-activity relationship studies. | Synthesis of N1-3:4-dichlorophenyl-n5-isopropyl diguanide, development of multi-step synthetic routes using protecting groups. nih.gov |
| Pharmacology | Evaluation of biological activity, elucidation of mechanism of action, in vivo and in vitro testing. | Discovery of antimalarial activity, identification as a 5-HT3 receptor ligand, investigation of potential anticancer properties. nih.govnih.govcm-uj.krakow.pl |
| Analytical Chemistry | Structural elucidation and purity assessment of synthesized compounds. | Use of NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of this compound derivatives. mdpi.com |
This collaborative interplay between synthesizing new molecules and testing their biological function has been the engine driving the historical and ongoing research into this compound.
Challenges and Future Directions in N 3,4 Dichlorophenyl Guanidine Research
Methodological Hurdles in Detailed Mechanistic Elucidation
A primary challenge in the study of N-(3,4-Dichlorophenyl)guanidine lies in the detailed elucidation of its mechanism of action. The complexity of the biological systems it affects often makes it difficult to pinpoint specific molecular targets and downstream signaling pathways. For instance, while some guanidinium-based compounds are hypothesized to act as allosteric inhibitors of proteins like BRAF, the precise nature of these interactions and their effects on the broader signaling network can be challenging to fully characterize. nih.gov The inherent reactivity and potential for off-target effects of the guanidine (B92328) moiety can further complicate mechanistic studies, requiring sophisticated and multi-faceted experimental approaches to distinguish direct from indirect effects.
Opportunities for this compound as a Chemical Probe in Biological Systems
Despite the challenges, this compound and its derivatives present significant opportunities as chemical probes for exploring complex biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway. rsc.org The ability of the guanidinium (B1211019) group to interact with biological targets makes these compounds valuable tools for investigating cellular processes. For example, fluorescently labeled analogs of this compound could be developed to visualize their distribution within cells and identify their binding partners, providing insights into their mechanism of action and potentially uncovering new biological targets. rsc.orgmdpi.comresearchgate.net The development of such probes would enable researchers to track the compound's journey through a biological system and observe its effects in real-time.
Integration of this compound into Advanced Chemical Biology Toolboxes
The utility of this compound can be significantly enhanced by its integration into advanced chemical biology toolboxes. nih.govresearchgate.net These toolboxes comprise a suite of techniques that allow for the precise manipulation and study of biological molecules. nih.govresearchgate.net For example, by incorporating photo-cross-linking groups or "click chemistry" handles into the structure of this compound, researchers can create powerful reagents for identifying direct binding partners within a cell. Photo-cross-linking allows for the formation of a covalent bond between the probe and its target upon exposure to light, permanently tagging the target for subsequent identification. Click chemistry provides a highly efficient and specific method for attaching reporter molecules, such as fluorescent dyes or affinity tags, to the probe. The integration of this compound with these modern techniques will facilitate a more comprehensive understanding of its biological functions.
Emerging Computational Paradigms and Their Application to Guanidine Research
Emerging computational paradigms, such as molecular dynamics simulations and advanced machine learning algorithms, are poised to revolutionize guanidine research. nih.govnih.govacs.org Molecular dynamics simulations can provide atomic-level insights into the binding of this compound to its targets, helping to rationalize its activity and guide the design of more potent and selective analogs. nih.govnih.govacs.org These simulations can model the dynamic behavior of the compound and its target over time, revealing key interactions that may not be apparent from static structures. uni-konstanz.de Furthermore, machine learning models trained on large datasets of chemical structures and biological activities can be used to predict the properties of new guanidine derivatives, accelerating the discovery of novel compounds with desired therapeutic effects.
Table 1: Computational Approaches in Guanidine Research
| Computational Method | Application in Guanidine Research | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting the binding mode of guanidine derivatives to their protein targets. | Identification of key amino acid residues involved in binding; rationalization of structure-activity relationships. nih.govnih.gov |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of guanidine-protein complexes over time. | Understanding the stability of binding; revealing conformational changes induced by ligand binding. nih.govacs.orguni-konstanz.de |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying the electronic details of guanidine-target interactions, including bond formation and breakage. | Elucidation of reaction mechanisms at the quantum level. |
| Machine Learning/AI | Predicting the biological activity and properties of novel guanidine compounds. | Accelerating the discovery of new drug candidates; identifying patterns in large datasets. |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different guanidine analogs to a target. | Prioritizing the synthesis of the most promising compounds. |
Unexplored Research Avenues and Potential for Novel Discoveries with this compound and its Analogs
Numerous unexplored research avenues exist for this compound and its analogs. The diverse biological activities reported for guanidine-containing compounds suggest that this scaffold could be adapted to target a wide range of diseases. researchgate.netrsc.org For instance, the synthesis and screening of libraries of this compound analogs against different classes of enzymes or receptors could lead to the discovery of novel inhibitors or modulators. nih.gov Furthermore, exploring the potential of these compounds in areas such as neurodegenerative diseases, metabolic disorders, or as anti-infective agents could yield significant breakthroughs. The development of novel synthetic methodologies will also play a crucial role in expanding the chemical space of accessible guanidine derivatives, paving the way for the discovery of compounds with unique and valuable biological properties. unl.ptrsc.org
Q & A
Q. What are the standard methods for synthesizing N-(3,4-dichlorophenyl)guanidine with high purity (>98%)?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- React 3,4-dichloroaniline with cyanamide under acidic conditions to form the guanidine moiety.
- Purify via recrystallization using methanol or ethanol, followed by column chromatography (silica gel, chloroform/methanol eluent) to achieve >98% purity .
- Validate purity using HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, Cl content) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d6): δ 7.6–7.8 (m, aromatic H), δ 6.5–7.0 (broad, NH₂ groups).
- ¹³C NMR: δ 155–160 ppm (guanidine C), δ 125–135 ppm (aromatic Cl-substituted C) .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., monoclinic system, space group P2₁/c) .
- Mass Spectrometry (HRMS): Confirm molecular ion peak at m/z 204.06 (C₇H₇Cl₂N₃⁺) .
Q. What analytical techniques are used to detect this compound in environmental samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with electrospray ionization (ESI+) in MRM mode (m/z 204 → 168) .
- Solid-Phase Extraction (SPE): Pre-concentrate samples using hydrophilic-lipophilic balance (HLB) cartridges .
- Limit of Detection (LOD): Typically 0.1–1.0 µg/L in water matrices .
Advanced Research Questions
Q. How does this compound interact with biological receptors, and what assays are used to study these interactions?
Methodological Answer:
- Receptor Binding Assays:
- Screen against opioid receptors (MOR, KOR, DOR) using radioligand displacement (e.g., [³H]DAMGO for MOR). Competitive binding curves determine inhibition constants (Kᵢ) .
- For σ receptors, use [³H]DTG (1,3-di-o-tolylguanidine) as a radioligand in brain homogenates .
- Functional Assays: Measure cAMP inhibition in CHO cells expressing recombinant receptors to assess agonism/antagonism .
Q. What computational models predict the environmental degradation pathways of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify hydrolysis-prone sites (e.g., guanidine C–N bonds) .
- QSAR Models: Predict microbial degradation rates using logP (2.1) and electron-withdrawing Cl substituents .
- Experimental Validation: Use soil microcosms under aerobic/anaerobic conditions, tracking degradation via LC-MS .
Q. How do crystallographic data resolve contradictions in reported stereochemical configurations of guanidine derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve ambiguities in tautomeric forms (e.g., enol vs. keto) by analyzing hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Comparative Analysis: Overlay experimental (XRD) and DFT-optimized structures to validate deviations (<0.1 Å bond length difference) .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies of this compound?
Methodological Answer:
- Quality Control (QC):
- Pharmacokinetic Normalization: Adjust dosing based on batch-specific bioavailability (e.g., AUC₀–₂₄h from rat plasma LC-MS) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor binding affinities of this compound analogs?
Methodological Answer:
- Source Investigation: Compare assay conditions (e.g., receptor subtype isoforms, cell lines, ligand concentrations) .
- Meta-Analysis: Apply hierarchical clustering to Kᵢ values from public databases (e.g., ChEMBL) to identify outlier studies .
- Replicate Key Experiments: Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .
Experimental Design Considerations
Q. What in vitro models are optimal for studying the neurotoxicity of this compound?
Methodological Answer:
- Primary Neuronal Cultures: Rat cortical neurons treated with 10–100 µM compound; assess viability via MTT assay and apoptosis markers (caspase-3/7) .
- Blood-Brain Barrier (BBB) Penetration: Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates CNS activity) .
Q. How can isotopic labeling improve the traceability of this compound in metabolic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
